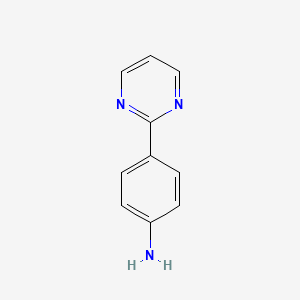
4-(Pyrimidin-2-yl)aniline
Overview
Description
4-(Pyrimidin-2-yl)aniline, also known as 4-PPA, is an important organic compound that has a wide range of applications in the scientific and medical fields. It is a heterocyclic aromatic compound, which means it is composed of a ring of atoms containing both carbon and nitrogen. 4-PPA is a colorless solid with a molecular formula of C7H7N3. It is a highly reactive compound, making it useful for a variety of chemical reactions.
Scientific Research Applications
Applications in Medicinal Chemistry
Cyclin-Dependent Kinase Inhibitors : Derivatives of pyrimidin-2-ylamines, including those related to 4-(Pyrimidin-2-yl)aniline, have been found to be potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This makes them significant in the development of anticancer therapies (Wang et al., 2004).
Antiproliferative Activity Against Cancer Cell Lines : Another study on 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which are structurally related to this compound, revealed their ability to inhibit cancer-related protein kinases and exhibit antiproliferative activity in various cancer cell lines (Determann et al., 2012).
Applications in Organic Chemistry and Materials Science
Synthesis of C2-Functionalized Pyrimidines : Pyrimidin-2-yl sulfonates, related to this compound, have been used in cross-coupling reactions with phenols and anilines to synthesize a variety of C2-aryloxy- and arylaminopyrimidines, demonstrating their utility in organic synthesis (Quan et al., 2013).
Electroluminescent Properties : Studies have shown that compounds like N,N-diphenyl-4-(phenylpyrimidin-7-yl)aniline, which are related to this compound, possess good thermal and morphological stabilities and high photoluminescence quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Applications in Drug Design and Development
Inhibitors of DNA Polymerase III : Anilinopyrazolo[3,4-d]pyrimidin-4-ones, structurally similar to this compound, have been developed as inhibitors of DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria, highlighting their potential as novel antimicrobial agents (Ali et al., 2003).
Anti-inflammatory Activity : Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, underscoring the potential of pyrimidine-based compounds, including this compound derivatives, in the development of anti-inflammatory drugs (Munde et al., 2022).
Safety and Hazards
The safety information for “4-(Pyrimidin-2-yl)aniline” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “4-(Pyrimidin-2-yl)aniline” and its derivatives could involve further exploration of their biological activities, including their potential as anticancer agents . Additionally, the development of more potent and efficacious drugs with the pyrimidine scaffold could be a potential area of research .
Mechanism of Action
Target of Action
4-(Pyrimidin-2-yl)aniline, a pyrimidine derivative, has been found to exhibit a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
The anti-inflammatory effects of this compound are attributed to its inhibitory response against the expression and activities of its primary targets . By interacting with these targets, the compound can modulate the body’s inflammatory response, leading to changes in the production of chemical agents from cells in inflamed tissues .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways associated with inflammation . Specifically, it can inhibit the pathways that lead to the production of inflammatory mediators, thereby reducing inflammation . The downstream effects of this action include a decrease in the generation and discharge of chemical agents from cells in inflamed tissues, which can stimulate the healing process .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing how effectively it can exert its effects in the body .
Result of Action
The result of the compound’s action is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, this compound can reduce inflammation, potentially leading to beneficial effects in conditions where inflammation plays a key role .
Biochemical Analysis
Biochemical Properties
4-(Pyrimidin-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of Mer and c-Met kinases, which are commonly overexpressed in various tumors . The interaction with these kinases involves binding to their active sites, thereby inhibiting their activity and subsequent downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, particularly those involving Mer and c-Met kinases, leading to alterations in gene expression and cellular metabolism. Additionally, it has been observed to hinder the migration of cancer cells, further contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of Mer and c-Met kinases, inhibiting their enzymatic activity . This inhibition disrupts the signaling pathways mediated by these kinases, leading to changes in gene expression and cellular behavior. The compound’s ability to induce apoptosis is linked to its impact on these critical signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability, with a half-life of 53.1 minutes in human liver microsomes . Long-term studies have shown that it maintains its inhibitory effects on Mer and c-Met kinases, leading to sustained antiproliferative and pro-apoptotic effects in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may exert adverse effects. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism is crucial for its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is essential for its therapeutic action. The compound’s distribution patterns are critical for understanding its pharmacokinetics and optimizing its delivery.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its function, as it ensures that the compound reaches its intended targets within the cell, thereby exerting its biochemical effects effectively.
properties
IUPAC Name |
4-pyrimidin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNVJCKWOOLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499005 | |
| Record name | 4-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69491-57-2 | |
| Record name | 4-(2-Pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

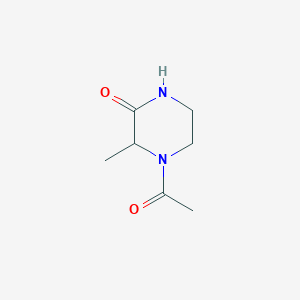
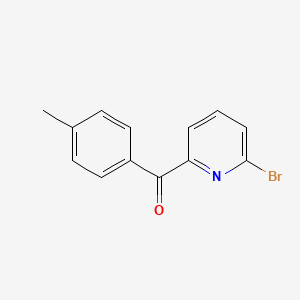
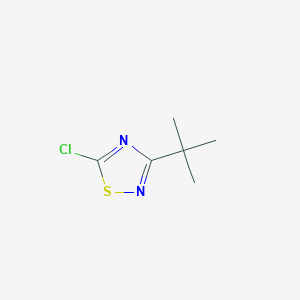
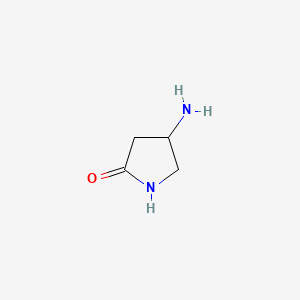
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
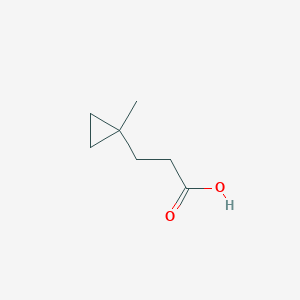
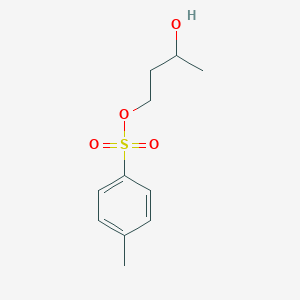
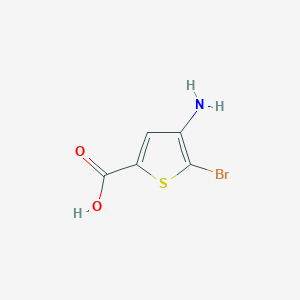


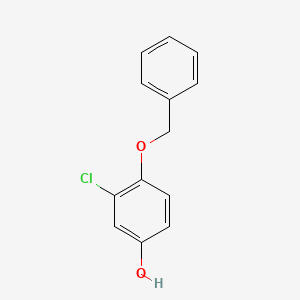
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)
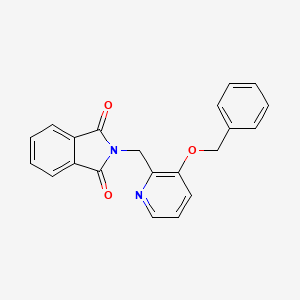
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)